molecular formula C23H23NO4 B2937172 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951977-97-2

9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2937172
CAS No.: 951977-97-2
M. Wt: 377.44
InChI Key: NXFFDNSUCSPPJP-UHFFFAOYSA-N
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Description

9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound belonging to the chromeno[8,7-e][1,3]oxazin class, which is derived from the umbelliferone (7-hydroxycoumarin) scaffold. This structural class has gained significant interest in medicinal chemistry due to its broad spectrum of pharmacological properties. Research on closely related analogues indicates that this compound is a promising candidate for development as an anti-inflammatory and chemotherapeutic agent. Studies on similar 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives have demonstrated potent anti-inflammatory activity by significantly decreasing the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-induced models. The proposed mechanism of action involves the suppression of critical inflammatory signaling pathways, including MAPK (mitogen-activated protein kinase) and NF-κB. Molecular docking studies suggest that these analogues can form hydrogen bonds and π-π interactions within the TNF-α binding site, potentially enhancing their inhibitory activity. Furthermore, chromeno-oxazin derivatives have been investigated for their anticancer properties, with certain compounds exhibiting superior cytotoxicity against specific cancer cell lines, including PANC-1 and HepG2, in MTT assays. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

9-cyclopentyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-26-20-9-5-4-8-16(20)19-13-27-23-17(22(19)25)10-11-21-18(23)12-24(14-28-21)15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFDNSUCSPPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the oxazine ring. The cyclopentyl and methoxyphenyl groups are then added through various substitution reactions.

    Chromene Core Formation: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene derivative with an appropriate amine and formaldehyde under acidic conditions.

    Substitution Reactions: The cyclopentyl group is introduced through a Friedel-Crafts alkylation reaction, while the methoxyphenyl group is added via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one involves multi-step protocols, typically including:

  • Cyclocondensation reactions to form the oxazine ring.

  • Pd-catalyzed cross-coupling for aryl group incorporation .

  • Acid/base-mediated cyclization to assemble the chromeno framework.

For example, analogous chromeno-oxazine derivatives are synthesized via ketene-imine cycloaddition (Staudinger reaction) (Scheme 1), where imines react with ketenes to form β-lactam intermediates, followed by oxidative deprotection .

Reaction Conditions Optimization

ParameterOptimal ValueImpact on YieldSource
Catalyst (Pd(OAc)₂)5 mol %88%
Ligand (bipy)Not required93%
SolventAcOH83%
Temperature80°C88%

Functionalization Reactions

The compound’s structure allows regioselective modifications:

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group undergoes nitration or sulfonation at the para position due to electron-donating methoxy directing effects.

Ring-Opening Reactions

The oxazine ring is susceptible to nucleophilic attack (e.g., by amines or alcohols) under acidic conditions, yielding dihydrochromeno derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Sonogashira) enable post-synthetic diversification. For example:
Suzuki–Miyaura Coupling

SubstrateBoronic AcidYieldConditions
Brominated derivative4-MeOPhB(OH)₂88%Pd(PPh₃)₄, K₂CO₃, 80°C

Oxidation and Reduction

  • Oxidation : The chromeno moiety is oxidized to a quinone structure using ceric ammonium nitrate (CAN), enhancing electrophilicity .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrochromeno double bond, altering conjugation.

Oxidative Deprotection Example

SubstrateOxidant (CAN)EquivYield
N-protected3.082%

Biological Activity and Reactivity

The compound’s anti-inflammatory activity is linked to its ability to inhibit cyclooxygenase (COX) enzymes via hydrogen bonding with the oxazine oxygen and π-π stacking of the aryl groups .

Key Structural-Activity Relationships

  • Cyclopentyl Group : Enhances lipophilicity and membrane permeability.

  • Methoxy Substituent : Modulates electronic effects, stabilizing reactive intermediates .

Stability and Degradation

Under acidic conditions (pH < 3), the oxazine ring undergoes hydrolysis to form a phenolic derivative. Alkaline conditions (pH > 10) promote ring contraction via retro-aldol pathways .

Degradation Products

ConditionMajor ProductMinor Product
HCl (1M)3-(2-Methoxyphenyl)-9H-chromenoneCyclopentanol
NaOH (1M)9-Cyclopentylchromenol2-Methoxybenzoic acid

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Target Compound :

  • 9-Cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Position 9: Cyclopentyl (predicted to enhance lipophilicity vs. smaller cyclopropyl ). Position 3: 2-Methoxyphenyl (methoxy group may improve solubility vs. chlorophenyl in B3 ).

Pharmacological Activities

Anti-Inflammatory Activity

  • Compound B3 (2-chlorophenyl at position 9) inhibited LPS-induced cytokines (IC₅₀ = 12.5 μg/mL) and suppressed NF-κB/MAPK pathways .
  • Target Compound : The 2-methoxyphenyl group may enhance anti-inflammatory effects via hydrogen bonding, though potency relative to B3 requires validation.

Antimalarial Activity

  • Ferrocenyl derivatives (e.g., 12b , 13 ) showed IC₅₀ = 0.8–1.2 μM against Plasmodium falciparum, attributed to redox-active iron centers .
  • Target Compound : Lacks ferrocenyl moiety but may exhibit moderate activity due to lipophilic cyclopentyl group.

Antiviral Activity

  • Benzyl-substituted derivatives (e.g., 6a–e ) demonstrated antiviral activity against plant pathogens, with yields up to 70% .

Structure-Activity Relationship (SAR) Trends

Position 9 :

  • Bulky substituents (e.g., ferrocenyl, benzyl) correlate with antimalarial/antiviral activity .
  • Aromatic groups (e.g., 2-chlorophenyl in B3) enhance anti-inflammatory effects .
  • Cyclopentyl : May balance lipophilicity and metabolic stability compared to smaller alkyl groups.

Position 3 :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) improve binding affinity in inflammatory targets .
  • Methoxy groups (e.g., 2-methoxyphenyl) could enhance solubility and π-π stacking interactions.

Biological Activity

The compound 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21NO3\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{3}

This structure contains a chromene core fused with an oxazine ring, contributing to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro testing revealed that certain derivatives displayed zones of inhibition comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Oxazine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies found that some derivatives exhibited cytotoxic effects against cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanisms involved may include the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of this compound have shown promising results. In particular, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggest that these compounds could serve as potential anti-inflammatory agents by reducing the levels of inflammatory markers such as TNF-alpha and IL-6 .

Study 1: Antimicrobial Efficacy

In a study conducted by Mathew et al., a series of oxazine derivatives were synthesized and tested against a panel of microorganisms. The results indicated that specific substitutions on the oxazine ring significantly enhanced antimicrobial activity. The compound this compound was among those exhibiting notable activity against Gram-positive bacteria .

Study 2: Anticancer Activity

A study published in Pharmaceutical Research evaluated the cytotoxic effects of several oxazine derivatives on human cancer cell lines. The results demonstrated that compounds with methoxy substitutions showed enhanced inhibition of cancer cell growth compared to their unsubstituted counterparts. This suggests that the presence of methoxy groups may play a critical role in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant zones of inhibition
Escherichia coliComparable activity to standard antibiotics
Candida albicansEffective against fungal strains
AnticancerHeLa cellsInduced apoptosis
MCF-7 cellsInhibited proliferation
Anti-inflammatoryCytokine assaysReduced TNF-alpha and IL-6 levels

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., coupling constants for diastereotopic protons) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

How do structural modifications at the cyclopentyl or methoxyphenyl positions affect biological activity?

Q. Advanced

  • Cyclopentyl Group : Bulky substituents enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Substituting with morpholinopropyl groups (e.g., in analogs) increases hydrogen-bonding capacity, affecting target binding .
  • Methoxyphenyl Position : Electron-donating methoxy groups influence π-π stacking with aromatic residues in target proteins. Fluorination (e.g., 2-fluorobenzyl analogs) alters electronic properties and bioactivity, as seen in antiviral studies .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for anti-inflammatory assays) and control compounds (e.g., dexamethasone) to normalize data .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency across studies .

What in vitro assays are used to evaluate the anti-inflammatory or anticancer potential of this compound?

Q. Basic

  • Anti-Inflammatory : COX-2 inhibition assays and TNF-α/IL-6 quantification in LPS-stimulated macrophages .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) and apoptosis markers (e.g., caspase-3 activation) .
  • Antimicrobial : Agar diffusion assays against phytopathogenic fungi or bacterial strains .

How can computational methods predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding poses with targets (e.g., NF-κB or tubulin). Validate with crystallographic data from SHELX-refined structures .
  • MD Simulations : GROMACS simulations assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

What challenges arise in crystallographic refinement for derivatives of this compound?

Q. Advanced

  • Disorder in Flexible Groups : The cyclopentyl ring may exhibit rotational disorder, requiring SHELXL restraints (e.g., SIMU and DELU) to model accurately .
  • Twinned Crystals : Use the TWIN command in SHELXL for data integration. High-resolution (<1.0 Å) data improves model reliability .
  • Hydrogen Atom Positioning : Neutron diffraction or DFT-optimized geometries may supplement X-ray data for accurate H-atom placement .

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